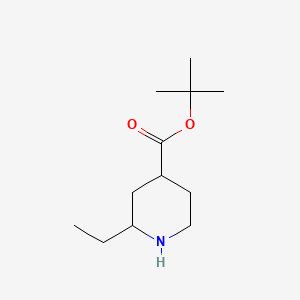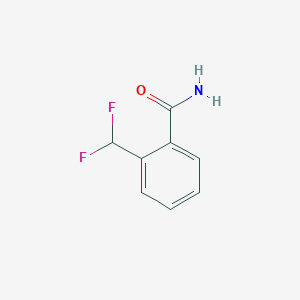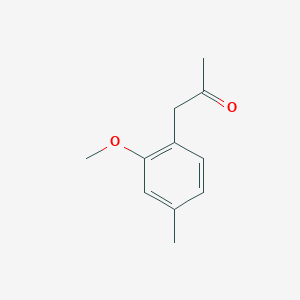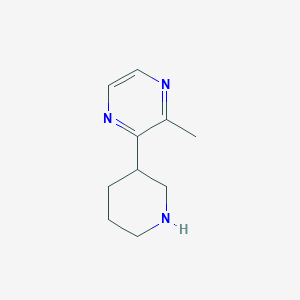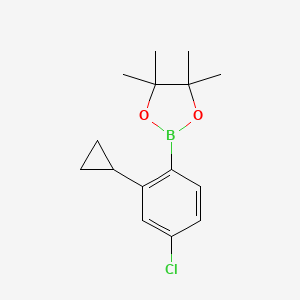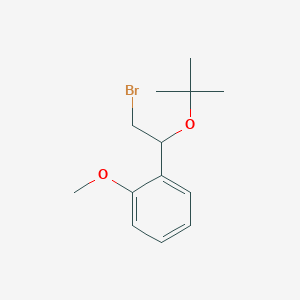
1-(Ethylamino)-3-(1h-imidazol-1-yl)cyclopentane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Ethylamino)-3-(1h-imidazol-1-yl)cyclopentane-1-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Ethylamino)-3-(1h-imidazol-1-yl)cyclopentane-1-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Cyclopentane Ring: Starting with a suitable cyclopentane precursor, the ring is functionalized to introduce the necessary substituents.
Introduction of the Ethylamino Group: This step involves the reaction of the cyclopentane derivative with an ethylamine source under controlled conditions.
Attachment of the Imidazolyl Group: The imidazolyl group is introduced through a nucleophilic substitution reaction, often using an imidazole derivative and appropriate catalysts.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions: 1-(Ethylamino)-3-(1h-imidazol-1-yl)cyclopentane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the cyclopentane ring or the imidazolyl group are replaced with other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles or electrophiles, appropriate solvents, and catalysts.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alkane derivatives.
科学的研究の応用
1-(Ethylamino)-3-(1h-imidazol-1-yl)cyclopentane-1-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Biological Research: It is used in studies investigating its effects on cellular processes and molecular pathways.
Chemical Biology: The compound serves as a tool for probing biological systems and understanding the interactions between small molecules and biomolecules.
Industrial Applications: It may be utilized in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing processes.
作用機序
The mechanism of action of 1-(Ethylamino)-3-(1h-imidazol-1-yl)cyclopentane-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and influencing downstream signaling pathways. This can result in various biological effects, depending on the target and context of the interaction.
類似化合物との比較
- 1-(Amino)-3-(1h-imidazol-1-yl)cyclopentane-1-carboxamide
- 1-(Methylamino)-3-(1h-imidazol-1-yl)cyclopentane-1-carboxamide
- 1-(Propylamino)-3-(1h-imidazol-1-yl)cyclopentane-1-carboxamide
Comparison: 1-(Ethylamino)-3-(1h-imidazol-1-yl)cyclopentane-1-carboxamide is unique due to its specific ethylamino substitution, which can influence its chemical reactivity and biological activity. Compared to its analogs with different alkyl substitutions, this compound may exhibit distinct pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific research applications.
特性
分子式 |
C11H18N4O |
|---|---|
分子量 |
222.29 g/mol |
IUPAC名 |
1-(ethylamino)-3-imidazol-1-ylcyclopentane-1-carboxamide |
InChI |
InChI=1S/C11H18N4O/c1-2-14-11(10(12)16)4-3-9(7-11)15-6-5-13-8-15/h5-6,8-9,14H,2-4,7H2,1H3,(H2,12,16) |
InChIキー |
YRAYZJDGHIFMQB-UHFFFAOYSA-N |
正規SMILES |
CCNC1(CCC(C1)N2C=CN=C2)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


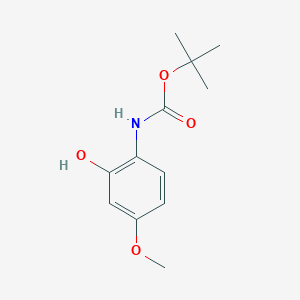
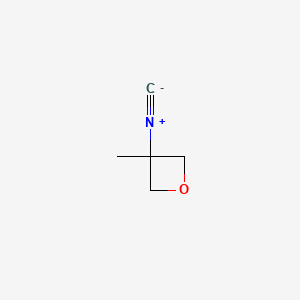
![rac-1-[(3aR,5R,6aR)-hexahydro-2H-furo[3,2-b]pyrrole-5-carbonyl]pyrrolidine hydrochloride](/img/structure/B13620513.png)
![2-(4-Methoxyphenyl)imidazo[2,1-b][1,3]benzothiazole hydrobromide](/img/structure/B13620528.png)
![{6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl}methanol](/img/structure/B13620534.png)
